L-Dopa-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

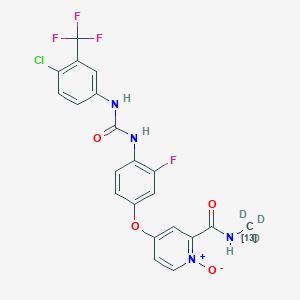

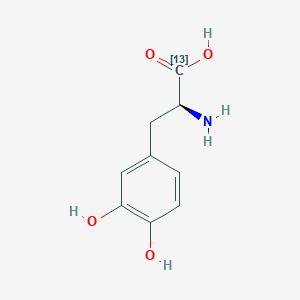

L-Dopa-13C, également connu sous le nom de L-Dopa marqué au 13C, est un composé marqué par un isotope stable de la L-Dopa (Lévo-dopa). La L-Dopa est un précurseur d'aminoacides du neurotransmetteur dopamine et est largement utilisée dans le traitement de la maladie de Parkinson. Le marquage au 13C permet de suivre et d'étudier les voies métaboliques du composé et ses interactions au sein des systèmes biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la L-Dopa-13C implique généralement l'incorporation de l'isotope 13C dans la molécule de L-Dopa. Une méthode courante est l'hydrogénation asymétrique d'un précurseur marqué au 13C. Ce processus nécessite un catalyseur chiral pour assurer la bonne stéréochimie du produit. Les conditions de réaction comprennent souvent l'hydrogène gazeux sous pression et un solvant approprié tel que le méthanol ou l'éthanol .

Méthodes de production industrielle

La production industrielle de la this compound peut impliquer une fermentation microbienne utilisant des micro-organismes génétiquement modifiés qui incorporent l'isotope 13C dans la molécule de L-Dopa. Une autre méthode est la conversion enzymatique de la tyrosine marquée au 13C en L-Dopa à l'aide de la tyrosinase ou d'autres enzymes. Ces méthodes sont avantageuses en raison de leur haute spécificité et de leur rendement .

Analyse Des Réactions Chimiques

Types de réactions

La L-Dopa-13C subit diverses réactions chimiques, notamment :

Oxydation : La L-Dopa peut être oxydée pour former de la dopaquinone, qui réagit ensuite pour produire de la mélanine.

Réduction : La réduction de la L-Dopa peut donner de la dopamine.

Substitution : La L-Dopa peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés en conditions acides ou basiques pour réaliser des réactions de substitution.

Principaux produits

Oxydation : Dopaquinone et mélanine.

Réduction : Dopamine.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

La this compound a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisée comme traceur dans les études métaboliques pour comprendre les voies et les interactions de la L-Dopa dans les réactions chimiques.

Biologie : Aide à l'étude des processus métaboliques et de la cinétique enzymatique impliquant la L-Dopa.

Médecine : Essentielle pour la recherche sur la maladie de Parkinson et la pharmacocinétique des traitements à base de L-Dopa.

Mécanisme d'action

La this compound exerce ses effets en traversant la barrière hémato-encéphalique et en étant convertie en dopamine par l'enzyme L-aminoacide aromatique décarboxylase. Cette augmentation des taux de dopamine contribue à soulager les symptômes de la maladie de Parkinson. Les cibles moléculaires comprennent les récepteurs dopaminergiques du cerveau, qui sont activés par la dopamine nouvellement formée .

Applications De Recherche Scientifique

L-Dopa-13C has numerous applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of L-Dopa in chemical reactions.

Biology: Helps in studying the metabolic processes and enzyme kinetics involving L-Dopa.

Medicine: Crucial in researching Parkinson’s disease and the pharmacokinetics of L-Dopa-based treatments.

Mécanisme D'action

L-Dopa-13C exerts its effects by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease. The molecular targets include dopaminergic receptors in the brain, which are activated by the newly formed dopamine .

Comparaison Avec Des Composés Similaires

Composés similaires

L-Dopa : La version non marquée de la L-Dopa.

Dopamine : Le neurotransmetteur direct formé à partir de la L-Dopa.

Tyrosine : L'aminoacide précurseur de la L-Dopa.

Unicité

La L-Dopa-13C est unique en raison de son marquage par isotope stable, qui permet un suivi précis et une étude de ses voies métaboliques. Cela la rend précieuse dans les milieux de recherche où la compréhension des mécanismes détaillés du métabolisme de la L-Dopa est cruciale .

Propriétés

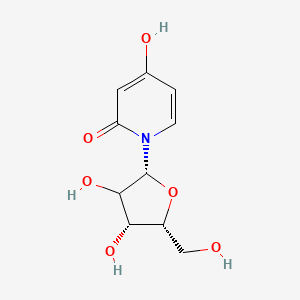

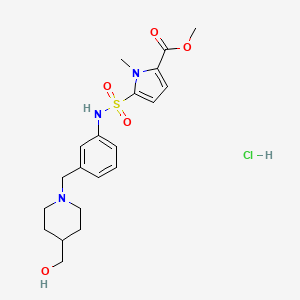

Formule moléculaire |

C9H11NO4 |

|---|---|

Poids moléculaire |

198.18 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)(113C)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i9+1 |

Clé InChI |

WTDRDQBEARUVNC-BVYIGXSHSA-N |

SMILES isomérique |

C1=CC(=C(C=C1C[C@@H]([13C](=O)O)N)O)O |

SMILES canonique |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)

![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)